
2,3-Diphenyl-2-butenedinitrile
描述
2,3-Diphenyl-2-butenedinitrile (DPBDN) is a compound that has been widely used in scientific research for its unique chemical properties. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. DPBDN has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用机制
The mechanism of action of 2,3-Diphenyl-2-butenedinitrile as a fluorescent probe for ROS detection involves its reaction with ROS to form a highly fluorescent product. The reaction proceeds via a nucleophilic addition of ROS to the carbon-carbon double bond of 2,3-Diphenyl-2-butenedinitrile, followed by a cyclization reaction and elimination of a nitrile group. The resulting product has a highly conjugated system that exhibits strong fluorescence upon excitation.
生化和生理效应
2,3-Diphenyl-2-butenedinitrile has been shown to have low toxicity and does not affect cell viability or proliferation at the concentrations used for ROS detection. However, its interaction with ROS can affect the redox balance of cells and may have downstream effects on various signaling pathways and cellular processes. Therefore, caution should be taken when interpreting the results obtained using 2,3-Diphenyl-2-butenedinitrile as a probe for ROS detection.
实验室实验的优点和局限性
The advantages of using 2,3-Diphenyl-2-butenedinitrile as a probe for ROS detection include its high selectivity and sensitivity, its ability to detect ROS in living cells and tissues, and its compatibility with various imaging techniques, such as confocal microscopy and flow cytometry. However, 2,3-Diphenyl-2-butenedinitrile has some limitations, including its limited stability in aqueous solutions, its susceptibility to photobleaching, and its potential interference with other fluorescent probes or dyes.
未来方向
There are several future directions for the research on 2,3-Diphenyl-2-butenedinitrile. First, the synthesis method of 2,3-Diphenyl-2-butenedinitrile can be further optimized to improve its yield and purity. Second, the mechanism of action of 2,3-Diphenyl-2-butenedinitrile can be studied in more detail to better understand its interaction with ROS and its downstream effects on cellular processes. Third, 2,3-Diphenyl-2-butenedinitrile can be used in combination with other probes or dyes to study multiple aspects of cellular signaling and metabolism. Fourth, 2,3-Diphenyl-2-butenedinitrile can be modified to improve its stability and reduce its photobleaching. Fifth, 2,3-Diphenyl-2-butenedinitrile can be used in vivo to study the role of ROS in various animal models of diseases. These future directions will help to expand the application of 2,3-Diphenyl-2-butenedinitrile in scientific research and improve our understanding of the role of ROS in health and disease.
Conclusion:
In conclusion, 2,3-Diphenyl-2-butenedinitrile is a compound that has been widely used in scientific research as a fluorescent probe for detecting ROS. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. 2,3-Diphenyl-2-butenedinitrile has shown great potential as a tool for studying the role of ROS in various biological processes and diseases, and further research on 2,3-Diphenyl-2-butenedinitrile will help to expand its application and improve our understanding of ROS biology.
合成方法
2,3-Diphenyl-2-butenedinitrile can be synthesized using various methods, including the reaction of 2,3-dibromobutene with sodium cyanide and copper(I) iodide, or the reaction of 2,3-dibromo-1-phenylpropane with sodium cyanide and copper(I) iodide. The reaction proceeds via a nucleophilic substitution mechanism, and the yield of 2,3-Diphenyl-2-butenedinitrile can be improved by using a catalyst or optimizing the reaction conditions.
科学研究应用
2,3-Diphenyl-2-butenedinitrile has been widely used in scientific research as a fluorescent probe for detecting reactive oxygen species (ROS). ROS are highly reactive molecules that can cause oxidative damage to cellular components, and their levels are often elevated in various pathological conditions, such as cancer, diabetes, and neurodegenerative diseases. 2,3-Diphenyl-2-butenedinitrile has been shown to selectively detect ROS in living cells and tissues, and its fluorescence intensity is proportional to the ROS levels. Therefore, 2,3-Diphenyl-2-butenedinitrile can be used as a tool for studying the role of ROS in various biological processes and diseases.
属性
IUPAC Name |
(E)-2,3-diphenylbut-2-enedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2/c17-11-15(13-7-3-1-4-8-13)16(12-18)14-9-5-2-6-10-14/h1-10H/b16-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBJMPNFKOMEEW-FOCLMDBBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C#N)C2=CC=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(\C#N)/C2=CC=CC=C2)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883846 | |
| Record name | 2-Butenedinitrile, 2,3-diphenyl-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diphenyl-2-butenedinitrile | |
CAS RN |
2450-55-7, 4591-16-6 | |
| Record name | (2E)-2,3-Diphenyl-2-butenedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2450-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenedinitrile, 2,3-diphenyl-, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002450557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Diphenyl-2-butenedinitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004591166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenylfumarodinitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC114543 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114543 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butenedinitrile, 2,3-diphenyl-, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butenedinitrile, 2,3-diphenyl-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DIPHENYL-2-BUTENEDINITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BSA5K8H977 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





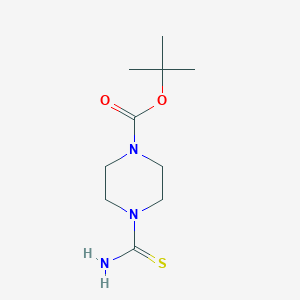
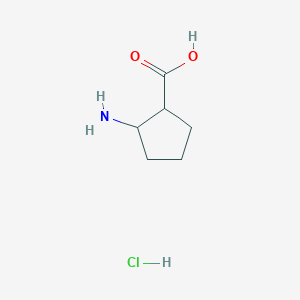
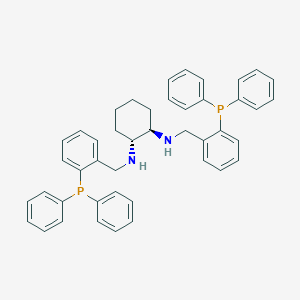
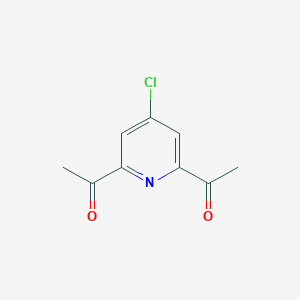
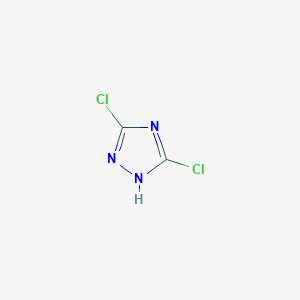


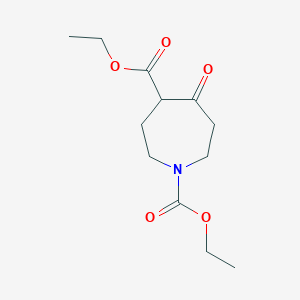

![2-[4-(Propan-2-yl)phenyl]prop-2-enal](/img/structure/B177032.png)

